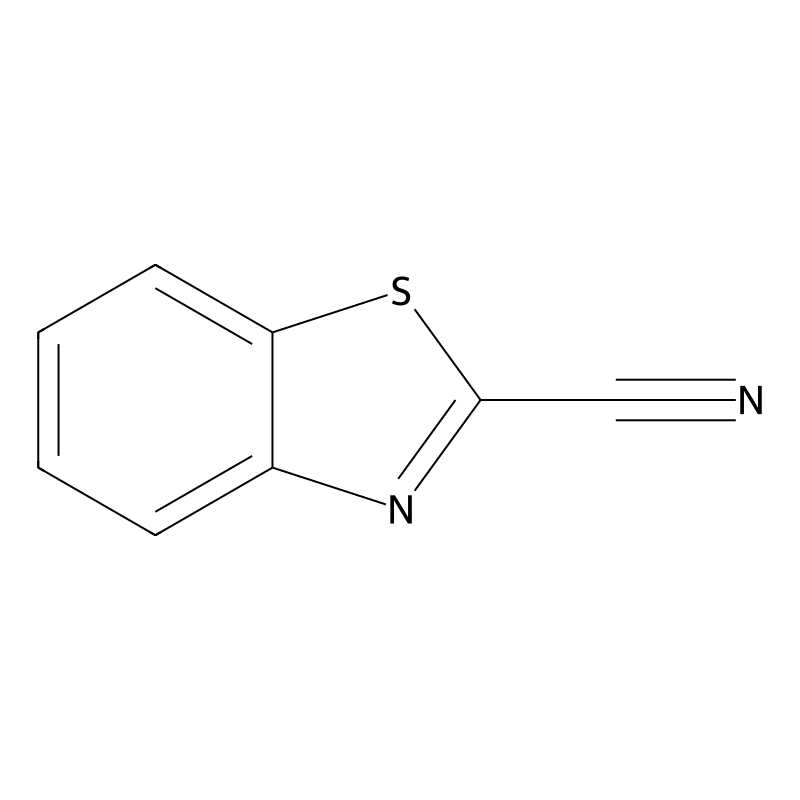1,3-Benzothiazole-2-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
,3-Benzothiazole-2-carbonitrile is a heterocyclic compound containing a six-membered aromatic ring with nitrogen and sulfur atoms, and a cyano group attached to the second carbon position. Several methods for its synthesis have been reported in scientific literature, including:
- Reaction of o-aminobenzenethiol with chloroacetonitrile [].
- Cyclization of 2-aminothiobenzamide with triethyl orthoformate [].
- Dehydrogenation of 2-amino-3-cyano-3H-benzothiazole [].
These methods allow researchers to access 1,3-benzothiazole-2-carbonitrile for further investigation of its properties and potential applications.
Potential Applications in Material Science:
The presence of the cyano group and the heterocyclic ring structure make 1,3-benzothiazole-2-carbonitrile a promising candidate for various material science applications. Studies have explored its potential as:
- Organic semiconductors: Due to its π-conjugated system, 1,3-benzothiazole-2-carbonitrile has been investigated for its ability to conduct electricity, potentially leading to applications in organic light-emitting diodes (OLEDs) and organic solar cells [].
- Corrosion inhibitors: The compound's adsorption properties on metal surfaces suggest its potential use as a corrosion inhibitor for metals like steel.
Exploration in Medicinal Chemistry:
The diverse chemical structure of 1,3-benzothiazole-2-carbonitrile has attracted interest in medicinal chemistry. Researchers have investigated its potential as:
- Antimicrobial agents: Studies have reported the compound's activity against various bacterial and fungal strains, suggesting its potential as a lead compound for developing new antibiotics and antifungals.
- Anticancer agents: Preliminary studies have shown the compound's ability to inhibit the growth of some cancer cell lines, warranting further exploration of its potential as an anticancer agent.
1,3-Benzothiazole-2-carbonitrile is a heterocyclic compound characterized by a benzothiazole ring system with a cyano group at the 2-position. Its molecular formula is C₈H₄N₂S, and it possesses notable properties due to the presence of both nitrogen and sulfur atoms within its structure. The compound exhibits a variety of chemical and biological activities, making it a subject of interest in medicinal chemistry and materials science.
- Nucleophilic Addition: The cyano group can undergo nucleophilic attacks, leading to the formation of various derivatives such as amides and carboxylic acids .
- Hydrolysis: Under acidic conditions, the nitrile can be hydrolyzed to yield carboxylic acids, which can further participate in arylation reactions at the 2-position .
- Cyclization Reactions: The compound can also serve as a precursor in cyclization reactions to form more complex heterocycles .
Research indicates that 1,3-benzothiazole-2-carbonitrile exhibits significant biological activity, particularly in anticancer research. Studies have shown that derivatives of this compound can possess antiproliferative effects against various cancer cell lines . The carbonitrile function enhances its ability to interact with biological targets, making it a potential candidate for drug development.
Several methods have been developed for the synthesis of 1,3-benzothiazole-2-carbonitrile:
- Palladium-Catalyzed Reactions: A notable method involves palladium-catalyzed cyclization of N-arylcyanothioformamides, which leads to the formation of 2-cyanobenzothiazoles under specific conditions .
- Copper-Promoted Cyclization: Another efficient approach utilizes copper as a catalyst to facilitate the cyclization of o-iodoaniline with thioamide derivatives .
- Traditional Methods: Historically, methods such as the Herz reaction have been employed to synthesize benzothiazole derivatives, which can subsequently be converted into 1,3-benzothiazole-2-carbonitrile through specific modifications .
1,3-Benzothiazole-2-carbonitrile finds applications in various fields:
- Medicinal Chemistry: Its derivatives are explored for their potential as anticancer agents and other therapeutic applications due to their biological activity .
- Material Science: The compound is also investigated for its utility in creating functional materials owing to its unique electronic properties.
Several compounds share structural similarities with 1,3-benzothiazole-2-carbonitrile. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzothiazole | Basic benzothiazole structure | Found in many pharmaceuticals; less reactive than carbonitriles |
| 2-Aminobenzothiazole | Amino group at position 2 | Exhibits different biological activities; used in synthesis of other compounds |
| Benzothiazole-2-sulfonamide | Sulfonamide group at position 2 | Increased solubility; used as antibacterial agents |
| Benzothiazole-3-carbonitrile | Cyano group at position 3 | Different reactivity profile; explored for agrochemical applications |
The unique presence of the cyano group in 1,3-benzothiazole-2-carbonitrile enhances its reactivity and biological activity compared to other related compounds.








